molecular formula C7H12N2 B2860940 1-(1-Methylpyrrol-2-yl)ethanamine CAS No. 83732-75-6; 927988-02-1

1-(1-Methylpyrrol-2-yl)ethanamine

Cat. No.: B2860940
CAS No.: 83732-75-6; 927988-02-1
M. Wt: 124.187
InChI Key: GXGXFSZNJFMNBT-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrol-2-yl)ethanamine is a secondary amine characterized by a pyrrole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 2-position. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.18 g/mol . The compound is also known by multiple synonyms, including 2-(2-Aminoethyl)-1-methylpyrrole and 1-Methyl-1H-pyrrole-2-ethanamine. Structurally, the pyrrole ring confers aromaticity, while the ethylamine moiety introduces basicity and reactivity, making it valuable in medicinal chemistry.

Properties

CAS No.

83732-75-6; 927988-02-1

Molecular Formula

C7H12N2

Molecular Weight

124.187

IUPAC Name

1-(1-methylpyrrol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2/c1-6(8)7-4-3-5-9(7)2/h3-6H,8H2,1-2H3

InChI Key

GXGXFSZNJFMNBT-UHFFFAOYSA-N

SMILES

CC(C1=CC=CN1C)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

The following table summarizes key structural differences and similarities between 1-(1-Methylpyrrol-2-yl)ethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
This compound C₇H₁₂N₂ 124.18 Methyl at pyrrole-1, ethylamine at pyrrole-2
2-(1H-Pyrrol-1-yl)-1-ethanamine C₆H₁₀N₂ 110.16 Ethylamine attached to pyrrole-1 nitrogen
(S)-(1-Allylpyrrolidine-2-yl)methanamine C₈H₁₄N₂ 138.21 Allyl at pyrrolidine-1, methanamine at C2
N-Methyl-2-(pyrrolidin-1-yl)ethanamine C₇H₁₆N₂ 128.22 Pyrrolidine ring, N-methyl ethylamine chain
1-(Biphenyl-4-yl)-N-methyl-2-(pyrrolidin-1-yl)ethanamine C₁₉H₂₄N₂ 280.41 Biphenyl group, pyrrolidine at ethylamine

Key Observations :

  • Positional Isomerism : The attachment of the ethylamine group to the pyrrole nitrogen (as in 2-(1H-Pyrrol-1-yl)-1-ethanamine ) versus the pyrrole-2 carbon (as in the target compound) significantly alters electronic properties and biological interactions.
  • Ring Modifications : Substituting pyrrole with pyrrolidine (e.g., in N-Methyl-2-(pyrrolidin-1-yl)ethanamine ) reduces aromaticity, increasing conformational flexibility and basicity.

Electronic and Steric Effects

  • Aromatic vs. Saturated Rings : Pyrrolidine-based compounds (e.g., ) lack conjugation, reducing resonance stabilization but increasing nucleophilicity at the amine group.

Key Differences :

  • Reducing Agents : DIBAL-H (used in ) is selective for amide reductions, whereas catalytic hydrogenation (used in ) is broader in scope.
  • Metal Coordination : Ligands like HL1 require precise stoichiometry to form stable complexes, unlike the standalone target compound.

Key Insights :

  • Receptor Targeting : The target compound’s ethylamine chain and methyl group optimize interactions with neuropeptide receptors, unlike bulkier derivatives (e.g., ) that may prioritize blood-brain barrier penetration.
  • Metal Complexation : Ligands like HL1 demonstrate how structural modifications (e.g., pyridyl groups) enable metal coordination, expanding utility beyond medicinal chemistry.

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